molecular formula C16H14F3N3O2 B11944408 N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide

N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide

Katalognummer: B11944408
Molekulargewicht: 337.30 g/mol
InChI-Schlüssel: CYHPKMCNJFHUMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, which is known for its influence on the chemical and biological properties of molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide typically involves the reaction of 2-(trifluoromethyl)aniline with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-({[2-(trifluoromethyl)anilino]carbonyl}amino)phenyl]acetamide is unique due to its specific trifluoromethyl group positioning, which significantly influences its chemical reactivity and biological activity. This positioning can enhance the compound’s stability and interaction with biological targets, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C16H14F3N3O2

Molekulargewicht

337.30 g/mol

IUPAC-Name

N-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide

InChI

InChI=1S/C16H14F3N3O2/c1-10(23)20-11-6-8-12(9-7-11)21-15(24)22-14-5-3-2-4-13(14)16(17,18)19/h2-9H,1H3,(H,20,23)(H2,21,22,24)

InChI-Schlüssel

CYHPKMCNJFHUMW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.